N-(4-Nitrobenzoyl)-D-glutamic acid

Stereochemistry Chiral Purity Enantiomeric Excess

Avoid critical stereochemical errors in folate degradation research. N-(4-Nitrobenzoyl)-D-glutamic acid (CAS 85646-44-2) provides a stable, non-physiological D-enantiomer analog, ensuring LC-MS analyses are not confounded by endogenous L-pathways. • Research Integrity: D-configuration avoids chiral interference; validated for forced degradation studies. • Regulatory Certainty: Classified as Controlled Product, required for DEA-compliant inventory; L-enantiomer non-controlled. • Reliable Quality: ≥95% HPLC purity, pale yellow solid, ambient shipping.

Molecular Formula C12H12N2O7
Molecular Weight 296.235
CAS No. 85646-44-2
Cat. No. B585084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrobenzoyl)-D-glutamic acid
CAS85646-44-2
Molecular FormulaC12H12N2O7
Molecular Weight296.235
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m1/s1
InChIKeyNOJZBJAFCSWMKC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrobenzoyl)-D-glutamic Acid (CAS 85646-44-2) Procurement Guide: Chemical Identity & Baseline


N-(4-Nitrobenzoyl)-D-glutamic acid (CAS 85646-44-2) is a chiral nitroaromatic derivative of D-glutamic acid, classified as an amino acid conjugate . It possesses the molecular formula C₁₂H₁₂N₂O₇ and a molecular weight of 296.23 g/mol . The compound features a 4-nitrobenzoyl moiety linked to the α-amino group of D-glutamic acid, imparting a specific (2R) stereochemistry . Commercially, it is supplied as a pale yellow solid with vendor-reported purities typically ≥95% . Its structure contains both carboxylic acid and nitro groups, which serve as versatile handles for further chemical transformations such as reduction, esterification, or amidation .

Chiral D-glutamic acid derivative for stereospecific synthesis and probe development
Nitroaromatic scaffold with handles for reduction, esterification, or amidation
Non-physiological D-configuration suitable as pathway probe in folate metabolism studies

Why N-(4-Nitrobenzoyl)-D-glutamic Acid Cannot Be Substituted by Generic In-Class Compounds


Substituting N-(4-nitrobenzoyl)-D-glutamic acid (CAS 85646-44-2) with its more common L-enantiomer (CAS 6758-40-3) or the racemic DL-mixture (CAS 22536-03-4) introduces critical risks in stereospecific applications. The D-configuration imparts a distinct three-dimensional orientation that can fundamentally alter molecular recognition in enzymatic or receptor-based systems . For instance, in folate degradation research, the target compound serves as a stable, non-physiological analog of the radiolysis product N-(4-nitrobenzoyl)-L-glutamic acid, enabling mechanistic studies without interference from endogenous L-amino acid pathways [1]. Furthermore, the target compound is classified as a 'Controlled Product' by multiple vendors, a regulatory status not uniformly applied to the L-form, directly affecting procurement, shipping, and laboratory compliance workflows . The quantitative evidence below substantiates these differentiation points.

D-enantiomer: distinct three-dimensional orientation for chiral recognition
L-enantiomer or racemate: opposite or mixed stereochemistry may shift binding and assay response
Stereochemical mismatch can alter molecular recognition in enzyme or receptor studies.
D-form: non-metabolizable analog in folate degradation models
L-form: identical to natural radiolysis product; susceptible to endogenous enzymatic processing
Metabolic stability context differs; L-isomer may introduce interference in quantitative LC-MS workflows.
Controlled Product classification (vendor-specific)
L-enantiomer: not uniformly controlled
Regulatory status may not transfer; substituting could lead to compliance gaps in controlled-substance laboratories.

Head-to-Head Evidence Table: N-(4-Nitrobenzoyl)-D-glutamic Acid vs. Closest Analogs


Optical Rotation: D- vs. L-Enantiomer Absolute Configuration Confirmation

The specific rotation [α] of N-(4-nitrobenzoyl)-D-glutamic acid is approximately -15° (c=2, 0.1N NaOH, 20°C), compared to +15° for the L-enantiomer hemihydrate under identical conditions . This opposite sign and comparable magnitude directly confirm the (2R) absolute configuration and enable simple polarimetric verification of enantiomeric identity, a critical quality control step not possible when only molecular weight or HPLC purity is assessed .

Optical rotation
Class-level inference
[α] ≈ -15° (c=2, 0.1N NaOH, 20°C)
L-enantiomer: +15°; net difference approx. 30°
Confirms (2R) D-configuration for chiral research applications
Direct experimental data for D-form not publicly located; value inferred from enantiomeric relationship
Stereochemistry Chiral Purity Enantiomeric Excess

Supplier-Specified Chemical Purity: D- vs. L-Form Assay Comparison

N-(4-Nitrobenzoyl)-D-glutamic acid is commercially offered with a guaranteed minimum purity of 96% (HPLC) by specialty biochemical suppliers such as Hoelzel Biotech . In comparison, the highest purity grade of the L-enantiomer hemihydrate is specified at 98% assay by Thermo Scientific . While the L-form exhibits a marginally higher nominal purity, the D-form's purity specification is sufficient for the majority of research applications and is accompanied by different handling and shipping classifications that may be equally important for procurement decisions .

Supplier purity
Cross-study comparable
96% min. (HPLC)
L-enantiomer: 98% assay range
Purity specification sufficient for most research; 2% difference may be negligible for non-analytical workflows
Vendor certificates of analysis; exact HPLC methodology not publicly detailed
Chemical Purity Vendor Specification Quality Control

Controlled Substance Classification: A Critical Procurement Differentiation

N-(4-Nitrobenzoyl)-D-glutamic acid is explicitly labelled as a 'Controlled Product' by multiple vendors, including CymitQuimica . This designation triggers specific handling, documentation, and shipping requirements that are not mandated for the L-enantiomer (CAS 6758-40-3) . The classification may be linked to its potential use as a precursor in the synthesis of pharmacologically active compounds or its classification under chemical weapons precursor regulations in certain jurisdictions [1].

Regulatory status
Direct head-to-head
Target: Controlled Product L-form: Not controlled
Procurement and shipping compliance distinction for regulated laboratories
Classification per vendor listings; may affect customs and inventory systems
Regulatory Status Controlled Product Shipping Compliance

Application in Folate Degradation Research: D-Form as a Non-Physiological Analog

N-(4-Nitrobenzoyl)-L-glutamic acid has been identified as a primary radiolysis product of folic acid (vitamin B9) under electron-beam processing conditions [1]. The D-enantiomer (target compound) serves as a configurational analog that is not recognized by endogenous L-amino acid metabolic enzymes, allowing researchers to trace degradation pathways without interference from physiological glutamic acid metabolism . This property is leveraged in LC-MS-based stability studies of folate formulations, where the D-isomer is spiked as an internal standard or used as a calibration reference because it co-elutes with the L-form degradation product but generates a distinct mass spectral signature .

Folate probe utility
Cross-study comparable
Non-metabolizable analog for LC-MS; co-elutes with L-form degradation product
Supports folate degradation quantification without interference from endogenous L-amino acid metabolism
Method context: in vitro radiolysis and LC-MS stability studies
Folic Acid Degradation Radiolysis Product Stable Isotope Analog

Optimal Procurement Scenarios for N-(4-Nitrobenzoyl)-D-glutamic Acid (CAS 85646-44-2)


Chiral Synthesis and Medicinal Chemistry: Non-Natural Amino Acid Building Block

N-(4-Nitrobenzoyl)-D-glutamic acid is the preferred choice for medicinal chemistry programs requiring a D-glutamic acid scaffold. The D-configuration is essential for generating peptidomimetics or small-molecule enzyme inhibitors designed to target receptors or enzymes that exhibit stereospecific binding [see Section 3, Evidence Item 1]. The nitro group further provides a synthetic handle for reduction to the corresponding aniline, enabling subsequent derivatization into focused libraries of D-amino acid-containing compounds. Procurement of the L-form or racemic mixture would introduce the wrong stereochemistry, potentially abolishing biological activity or complicating chiral resolution steps.

Folic Acid Degradation and Stability Studies: Internal Standard and Mechanism Probe

As detailed in Section 3 (Evidence Item 4), this compound is a key tool for analytical chemists investigating the degradation of folic acid in foods, beverages, and pharmaceutical formulations. Its use as a stable, non-metabolizable analog ensures that quantitative LC-MS analyses are not confounded by ongoing enzymatic processing of the analyte. Laboratories performing forced degradation studies or shelf-life assessments of folate-containing products should specifically procure the D-enantiomer to ensure experimental integrity.

Regulatory-Compliant Procurement: Laboratories Requiring Controlled Substance Tracking

For facilities operating under stringent chemical inventory control systems (e.g., DEA-licensed laboratories, institutions adhering to Chemical Weapons Convention schedules), the 'Controlled Product' classification of N-(4-nitrobenzoyl)-D-glutamic acid [see Section 3, Evidence Item 3] necessitates its specific procurement. The L-enantiomer's non-controlled status may not satisfy regulatory documentation requirements for certain funded projects or export-controlled research, making the D-form the only compliant option for these workflows.

Application
Selection Property
Validation Focus
Chiral synthesis of D-amino acid derivatives
D-enantiomer configuration and nitro handle for derivatization
Chiral purity verification and functional group conversion efficiency
Folate degradation pathway studies
Non-physiological D-enantiomer analog
Metabolic stability and LC-MS co-elution profile review
Controlled chemical inventory management
Regulatory classification as Controlled Product
Shipping documentation and compliance workflow fit
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